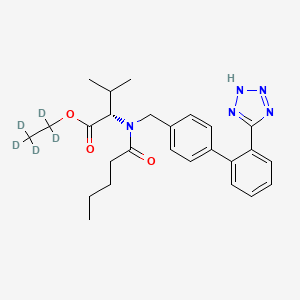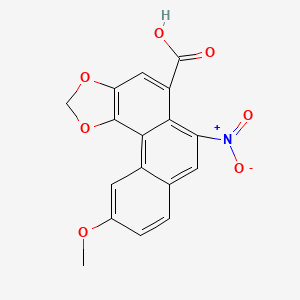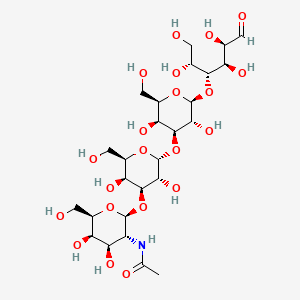
Isoglobotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is composed of four sugar units: N-acetylgalactosamine, galactose, galactose, and glucose, linked in a specific sequence (GalNAcβ1→3Galα1→3Galβ1→4Glc) . This compound plays a significant role in various biological processes, including cell-cell interactions and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoglobotetraose involves the enzymatic transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate in a β(1→3) linkage . This process can be catalyzed by enzymes such as N-acetylgalactosaminyltransferase. The reaction conditions typically include the presence of the donor substrate UDP-N-acetylgalactosamine and the acceptor substrate, along with the enzyme in a buffered solution .
Industrial Production Methods
Industrial production of this compound can be achieved through the use of recombinant enzymes and microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary glycosyltransferases, allowing for the efficient production of this compound . The process involves the fermentation of the engineered bacteria, followed by the extraction and purification of the oligosaccharide.
Analyse Chemischer Reaktionen
Types of Reactions
Isoglobotetraose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or methylated derivatives.
Wissenschaftliche Forschungsanwendungen
Isoglobotetraose has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell interactions and signal transduction, making it a valuable tool for studying these processes.
Industry: It is used in the production of glycosphingolipids and other complex carbohydrates.
Wirkmechanismus
Isoglobotetraose exerts its effects by interacting with specific molecular targets, such as glycosphingolipids on cell surfaces. These interactions can modulate cell-cell adhesion, signal transduction, and other cellular processes. The pathways involved include the activation of specific receptors and the subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Globotetraose: Similar in structure but with a different linkage (GalNAcβ1→3Galα1→4Galβ1→4Glc).
Lactotetraose: Composed of galactose, glucose, and N-acetylglucosamine units.
Gangliosides: Complex glycosphingolipids with additional sialic acid residues.
Uniqueness
Isoglobotetraose is unique due to its specific linkage pattern, which imparts distinct biological properties. Its ability to modulate cell-cell interactions and signal transduction pathways makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H45NO21 |
|---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
QMLUHEJHKLETSR-TXDMZTRASA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


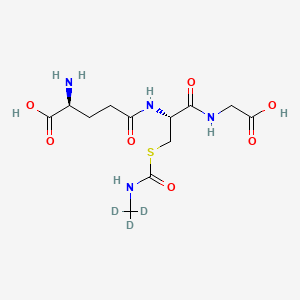
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
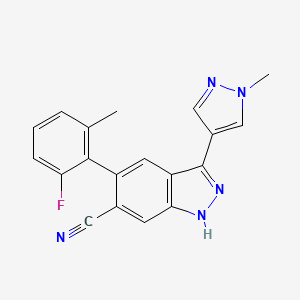
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

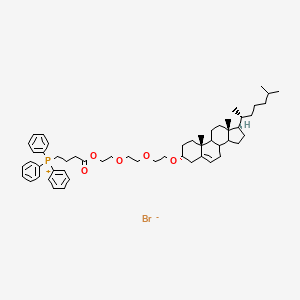

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
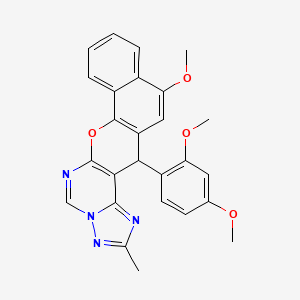
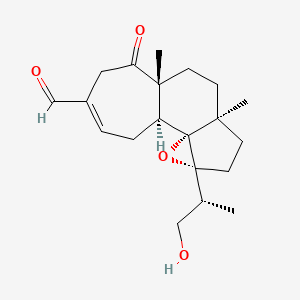
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
